TAK-615

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

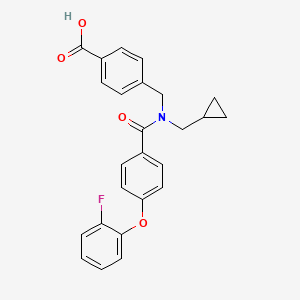

4-[[cyclopropylmethyl-[4-(2-fluorophenoxy)benzoyl]amino]methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO4/c26-22-3-1-2-4-23(22)31-21-13-11-19(12-14-21)24(28)27(15-17-5-6-17)16-18-7-9-20(10-8-18)25(29)30/h1-4,7-14,17H,5-6,15-16H2,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZVXIZCJXKBJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN(CC2=CC=C(C=C2)C(=O)O)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of TAK-615: A Negative Allosteric Modulator of the LPA1 Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-615 is a novel small molecule that acts as a negative allosteric modulator (NAM) of the lysophosphatidic acid receptor 1 (LPA1). This receptor is a key player in the pathophysiology of fibrotic diseases, including pulmonary fibrosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on LPA1 signaling and presenting the experimental data and protocols that underpin our current understanding. The distinct pharmacological profile of this compound, characterized by its partial and pathway-selective inhibition of LPA1 signaling, suggests a potential therapeutic advantage in modulating pathological fibrotic processes while potentially preserving physiological receptor functions.

Introduction

Lysophosphatidic acid (LPA) is a bioactive lipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), of which LPA1 is a prominent member.[1] The LPA-LPA1 signaling axis is implicated in numerous physiological and pathological processes, including cell proliferation, migration, and survival.[1][2] Notably, dysregulation of this pathway is a key driver in the pathogenesis of fibrotic diseases.[3] this compound has emerged as a promising therapeutic candidate by specifically targeting the LPA1 receptor. Unlike orthosteric antagonists that compete with the endogenous ligand LPA for the primary binding site, this compound is a negative allosteric modulator, binding to a distinct site on the receptor to modulate its function.[2] This guide will delve into the specific molecular mechanisms through which this compound exerts its effects.

Quantitative Analysis of this compound Activity

The pharmacological activity of this compound has been characterized through a series of in vitro assays to determine its binding affinity and functional effects on LPA1-mediated signaling pathways. The data presented below summarizes the key quantitative parameters of this compound's interaction with the LPA1 receptor.

Table 1: Binding Affinity of this compound to the LPA1 Receptor

| Parameter | Value (nM) | Experimental Method | Reference |

| High-affinity Kd | 1.7 ± 0.5 | Radioligand Binding Assay | |

| Low-affinity Kd | 14.5 ± 12.1 | Radioligand Binding Assay |

Table 2: Functional Inhibition of LPA1 Signaling Pathways by this compound

| Assay | Parameter | Value (nM) | Percent Inhibition (%) | Reference |

| β-Arrestin Recruitment | IC50 | 23 ± 13 | ~40% at 10 µM | |

| Calcium Mobilization (Gαq) | IC50 | 91 ± 30 | ~60% at 10 µM | |

| cAMP Accumulation (Gαi) | IC50 | No significant inhibition | N/A | |

| GTPγS Binding (Gαi/o) | IC50 | >10,000 | N/A | |

| RhoA Activation (Gα12/13) | IC50 | 180 ± 50 | ~70% at 10 µM |

LPA1 Receptor Signaling Pathways and the Modulatory Effect of this compound

The LPA1 receptor couples to multiple heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, to initiate diverse downstream signaling cascades. This compound exhibits a distinct pattern of negative allosteric modulation, selectively inhibiting certain pathways more potently than others.

As depicted in the diagram, LPA binding to the LPA1 receptor activates multiple G protein signaling cascades. This compound, by binding to an allosteric site, partially inhibits the Gαq-mediated calcium mobilization and the Gα12/13-mediated RhoA activation pathways. It also partially attenuates β-arrestin recruitment. Notably, this compound shows no significant inhibition of the Gαi-mediated pathway, as evidenced by the lack of effect on cAMP accumulation. This selective modulation suggests that this compound may preferentially block the pro-fibrotic signaling pathways (e.g., RhoA activation) while sparing other potentially beneficial or homeostatic pathways.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Back-Scattering Interferometry (BSI) for Binding Affinity

Back-scattering interferometry is a label-free, in-solution technique that measures changes in the refractive index of a solution upon molecular binding. This method was employed to determine the binding characteristics of this compound to the LPA1 receptor.

Protocol:

-

Membrane Preparation: Cell membranes overexpressing the human LPA1 receptor are prepared and purified.

-

Ligand Preparation: A serial dilution of this compound is prepared in an appropriate buffer.

-

Binding Reaction: The LPA1-expressing membranes are incubated with varying concentrations of this compound to reach equilibrium.

-

BSI Measurement: The samples are injected into the microfluidic channel of the BSI instrument. A laser illuminates the sample, and the back-scattered light creates an interference pattern that is captured by a detector.

-

Data Analysis: The binding of this compound to the LPA1 receptor causes a change in the refractive index of the solution, resulting in a phase shift of the interference pattern. This phase shift is measured for each concentration of this compound, and the data are fitted to a binding curve to determine the dissociation constant (Kd).

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the LPA1 receptor upon agonist stimulation, a key step in receptor desensitization and G protein-independent signaling. The PathHunter® β-arrestin assay, which utilizes enzyme fragment complementation, is a commonly used platform for this purpose.

Protocol:

-

Cell Culture: Cells engineered to co-express the LPA1 receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag are cultured in microplates.

-

Compound Incubation: The cells are pre-incubated with this compound or a vehicle control.

-

Agonist Stimulation: The cells are then stimulated with an EC80 concentration of LPA.

-

Signal Detection: Upon LPA-induced receptor activation, β-arrestin-EA is recruited to the LPA1-PK, bringing the two enzyme fragments into proximity and allowing them to form an active β-galactosidase enzyme. The addition of a substrate results in a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.

-

Data Analysis: The inhibitory effect of this compound is determined by measuring the reduction in the chemiluminescent signal compared to the vehicle-treated control. The IC50 value is calculated from the dose-response curve.

Calcium Mobilization Assay

This assay quantifies the increase in intracellular calcium concentration following the activation of the Gαq signaling pathway.

Protocol:

-

Cell Loading: Cells expressing the LPA1 receptor are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

-

Compound Incubation: The cells are pre-incubated with various concentrations of this compound.

-

Agonist Stimulation: The cells are then stimulated with LPA.

-

Fluorescence Measurement: Activation of the Gαq pathway leads to the release of calcium from intracellular stores, which binds to the fluorescent dye, causing an increase in its fluorescence intensity. This change in fluorescence is measured in real-time using a fluorescence plate reader.

-

Data Analysis: The inhibitory effect of this compound on LPA-induced calcium mobilization is quantified, and an IC50 value is determined.

GTPγS Binding Assay

This functional assay measures the activation of G proteins by monitoring the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.

Protocol:

-

Membrane Preparation: Cell membranes containing the LPA1 receptor are prepared.

-

Reaction Mixture: The membranes are incubated in a reaction buffer containing [35S]GTPγS, GDP, and varying concentrations of this compound.

-

Agonist Stimulation: The reaction is initiated by the addition of LPA.

-

Termination and Filtration: After incubation, the reaction is terminated by rapid filtration through a filter plate, which traps the membranes while allowing unbound [35S]GTPγS to be washed away.

-

Scintillation Counting: The amount of [35S]GTPγS bound to the Gα subunits on the membranes is quantified using a scintillation counter.

-

Data Analysis: The inhibitory effect of this compound on LPA-stimulated [35S]GTPγS binding is determined, and the IC50 is calculated.

Conclusion

This compound is a negative allosteric modulator of the LPA1 receptor with a distinct pharmacological profile. It demonstrates partial and selective inhibition of LPA1-mediated signaling pathways, with a more pronounced effect on the Gαq and Gα12/13 pathways compared to the Gαi pathway. This nuanced mechanism of action, which deviates from simple orthosteric antagonism, may offer a more targeted therapeutic approach for fibrotic diseases by preferentially inhibiting pathological signaling while potentially preserving essential physiological functions of the LPA1 receptor. Further research into the precise structural basis of this compound's allosteric modulation and its in vivo consequences will be crucial for its continued development as a therapeutic agent.

References

- 1. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Regulation of Lysophosphatidic Acid Receptor 1 Maturation and Desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the LPA1 signaling pathway for fibrosis therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

TAK-615: A Technical Guide to a Novel LPA1 Receptor Negative Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of TAK-615, a novel small molecule identified as a negative allosteric modulator (NAM) of the lysophosphatidic acid receptor 1 (LPA1). The LPA1 receptor is a G protein-coupled receptor (GPCR) implicated in the pathogenesis of fibrotic diseases, making it a prime therapeutic target. This compound represents a promising approach to selectively modulate LPA1 signaling. This document details the in vitro pharmacological profile of this compound, including its binding characteristics and its effects on various LPA1-mediated signaling pathways. Detailed experimental protocols for key assays are provided to enable replication and further investigation. While preclinical pharmacokinetic and in vivo efficacy data for this compound are not publicly available, this guide outlines the standard methodologies for evaluating these parameters for a compound of this class.

Introduction to this compound and the LPA1 Receptor

Lysophosphatidic acid (LPA) is a bioactive lipid that exerts its effects through a family of six GPCRs (LPA1-6). The LPA1 receptor, in particular, has been strongly linked to the initiation and progression of fibrotic conditions in various organs.[1] Activation of LPA1 by LPA triggers multiple downstream signaling cascades through the coupling to heterotrimeric G proteins, including Gαq, Gαi, and Gα12/13.[2] These signaling pathways regulate a wide range of cellular processes such as cell proliferation, migration, and differentiation, which are central to the fibrotic process.[2]

This compound, with the chemical name 4-({(Cyclopropylmethyl)[4-(2-fluorophenoxy)benzoyl]amino}methyl)benzoic acid, has been identified as a negative allosteric modulator of the LPA1 receptor.[1] Unlike orthosteric antagonists that compete with the endogenous ligand at the primary binding site, NAMs bind to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of the endogenous ligand.[1] This mechanism offers the potential for greater selectivity and a more nuanced modulation of receptor function.

In Vitro Pharmacology of this compound

Binding Characteristics

The binding of this compound to the human LPA1 receptor has been characterized using Back-Scattering Interferometry (BSI), a label-free technology that measures molecular interactions in solution.

Table 1: Binding Affinity of this compound for the Human LPA1 Receptor

| Parameter | Value (nM) | Method | Reference |

| High-Affinity Kd | 1.7 ± 0.5 | Back-Scattering Interferometry | |

| Low-Affinity Kd | 14.5 ± 12.1 | Back-Scattering Interferometry |

Binding studies have indicated that this compound is not competitive with the orthosteric antagonist BMS-986202 or another NAM, SAR-100842, suggesting that this compound binds to a distinct allosteric site on the LPA1 receptor.

Functional Activity

The functional effects of this compound have been evaluated in a variety of cell-based assays that measure the modulation of different LPA1 signaling pathways.

Table 2: In Vitro Functional Activity of this compound

| Assay | Cell Line | Parameter | Value (nM) | % Inhibition | Reference |

| β-Arrestin Recruitment | CHO-K1 | IC50 | 23 ± 13 | ~40% (at 10 µM) | |

| Calcium Mobilization | RH7777 | IC50 | 91 ± 30 | ~60% (at 10 µM) | |

| RhoA Activation | - | - | - | Significant inhibition at 1 & 10 µM | |

| cAMP Accumulation | RH7777 | - | No inhibition observed | - | |

| GTPγS Binding | Millipore | - | No inhibition observed | - |

These results demonstrate that this compound is a partial inhibitor of Gαq-mediated calcium mobilization and β-arrestin recruitment, while showing significant inhibition of the Gα12/13-mediated RhoA pathway. Notably, this compound did not inhibit Gαi-mediated signaling as measured by cAMP accumulation and GTPγS binding assays. This profile suggests that this compound may be a biased NAM, preferentially inhibiting certain signaling pathways over others.

Signaling Pathways and Experimental Workflows

LPA1 Receptor Signaling Pathway

The following diagram illustrates the major signaling pathways activated by the LPA1 receptor and the proposed mechanism of action for this compound.

References

TAK-615: A Technical Guide to its Binding Affinity and Kinetics at the LPA₁ Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-615 is a novel small molecule identified as a negative allosteric modulator (NAM) of the Lysophosphatidic Acid Receptor 1 (LPA₁).[1][2][3][4][5] The LPA₁ receptor, a G protein-coupled receptor (GPCR), is implicated in a variety of physiological and pathological processes, including fibrosis. As a NAM, this compound offers a distinct pharmacological profile compared to orthosteric antagonists, presenting a potential therapeutic advantage by modulating specific signaling pathways associated with disease progression. This technical guide provides an in-depth overview of the binding affinity and kinetics of this compound, detailed experimental protocols for its characterization, and a visual representation of the relevant signaling pathways and experimental workflows.

Data Presentation: Binding Affinity and Functional Potency

The binding characteristics of this compound to the human LPA₁ receptor have been determined, revealing a two-site binding model. Its functional effects as an inhibitor of LPA-induced signaling have been quantified in various cellular assays.

| Parameter | Value | Assay | Notes |

| Binding Affinity | |||

| High-Affinity Dissociation Constant (KdHi) | 1.7 ± 0.5 nM | Back-Scattering Interferometry (BSI) | Data best described by a two-site binding model. |

| Low-Affinity Dissociation Constant (KdLo) | 14.5 ± 12.1 nM | Back-Scattering Interferometry (BSI) | Data best described by a two-site binding model. |

| Functional Potency | |||

| IC₅₀ (β-arrestin recruitment) | 23 ± 13 nM | PathHunter β-arrestin assay | Partially inhibits the LPA response by ~40% at 10 µM. |

| IC₅₀ (Calcium mobilization) | 91 ± 30 nM | Calcium mobilization assay | Partially inhibits the LPA response by ~60% at 10 µM. |

Signaling Pathways

The LPA₁ receptor couples to multiple G protein families, including Gαq, Gαi, and Gα₁₂/₁₃, leading to the activation of diverse downstream signaling cascades. This compound, as a negative allosteric modulator, differentially affects these pathways.

Experimental Protocols

The following sections detail the methodologies used to characterize the binding and functional activity of this compound at the LPA₁ receptor.

Back-Scattering Interferometry (BSI) for Binding Affinity

BSI is a label-free technology that measures changes in the refractive index of a solution upon molecular binding. This technique was employed to determine the binding affinity of this compound to the LPA₁ receptor.

Detailed Methodology:

-

Membrane Preparation: Membranes were prepared from RH7777 cells stably expressing the human LPA₁ receptor. Untransfected RH7777 cell membranes were used as a negative control.

-

Compound Preparation: A dilution series of this compound was prepared in an appropriate buffer.

-

Binding Reaction: The LPA₁ receptor-expressing membranes were mixed with varying concentrations of this compound.

-

Data Acquisition: The change in the refractive index of the solution was measured using a BSI instrument.

-

Data Analysis: The binding signal (in radians) was plotted against the compound concentration to generate a binding isotherm. The data was fitted to a suitable binding model (in this case, a two-site model) to determine the high and low-affinity dissociation constants (Kd).

β-Arrestin Recruitment Assay

The PathHunter β-arrestin assay is a cell-based functional assay that measures the recruitment of β-arrestin to an activated GPCR.

Detailed Methodology:

-

Cell Culture: PathHunter cells engineered to co-express the LPA₁ receptor and a β-arrestin fusion protein were cultured according to the manufacturer's protocol.

-

Cell Plating: Cells were seeded into 384-well microplates.

-

Compound Addition: Cells were pre-incubated with a dilution series of this compound for 30 minutes at 37°C.

-

Agonist Stimulation: Cells were then challenged with an EC₈₀ concentration of LPA and incubated for 90 minutes at 37°C.

-

Signal Detection: PathHunter detection reagents were added, and the resulting luminescence was measured using a plate reader.

-

Data Analysis: The luminescence signal was plotted against the concentration of this compound to generate a dose-response curve, from which the IC₅₀ value was calculated.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gαq-coupled receptors like LPA₁.

Detailed Methodology:

-

Cell Culture: RH7777 cells exogenously expressing the human LPA₁ receptor were used.

-

Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: The cells were then incubated with various concentrations of this compound.

-

Agonist Stimulation and Measurement: A non-maximal concentration of LPA (1000 nM) was added to the cells, and the change in fluorescence, corresponding to the increase in intracellular calcium, was measured in real-time using a fluorescence plate reader.

-

Data Analysis: The fluorescence signal was used to generate a dose-response curve for this compound's inhibition of the LPA-induced calcium response, and the IC₅₀ value was determined.

GTPγS Binding Assay

This is a functional membrane-based assay that measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Detailed Methodology:

-

Membrane Preparation: Membranes from LPA₁ receptor-expressing recombinant Chem-1 cells were prepared.

-

Reaction Mixture: In a 96-well plate, the membranes were incubated with this compound, LPA (in antagonist mode), GDP, and [³⁵S]GTPγS in an assay buffer. The incubation was carried out at 30°C for 30 minutes.

-

Termination: The reaction was stopped by the addition of ice-cold assay buffer.

-

Filtration: The reaction mixture was rapidly filtered through a filter plate to separate bound from unbound [³⁵S]GTPγS.

-

Quantification: The radioactivity retained on the filter was measured using a scintillation counter.

-

Data Analysis: The amount of bound [³⁵S]GTPγS was analyzed to determine the inhibitory effect of this compound on LPA-stimulated G protein activation.

RhoA Activation Assay

This assay measures the activation of the small GTPase RhoA, a downstream effector of Gα₁₂/₁₃ signaling.

Detailed Methodology:

-

Cell Culture and Treatment: MeT-5A cells were seeded in 12-well plates, serum-starved, and then pre-incubated with this compound for 1 hour before being challenged with 10 µM LPA for 1 minute.

-

Cell Lysis: Cells were rapidly lysed, and the lysates were clarified by centrifugation.

-

Quantification of Activated RhoA: The level of activated RhoA in the lysates was measured using a G-LISA kit according to the manufacturer's protocol.

-

Data Analysis: The results were analyzed to determine the inhibitory effect of this compound on LPA-induced RhoA activation.

Conclusion

This compound demonstrates high-affinity binding to the LPA₁ receptor and acts as a negative allosteric modulator, partially inhibiting LPA-stimulated signaling pathways. Its distinct pharmacological profile, characterized by biased inhibition of downstream signaling, underscores its potential as a therapeutic agent for diseases such as pulmonary fibrosis. The experimental protocols and data presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working with this compound and other LPA₁ receptor modulators. Further investigation into the precise molecular interactions and the in vivo consequences of its allosteric modulation is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Downstream Signaling Pathways of TAK-615

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by TAK-615, a negative allosteric modulator (NAM) of the Lysophosphatidic Acid 1 (LPA1) receptor. This document details the mechanism of action of this compound, presenting quantitative data on its engagement with and modulation of specific signaling cascades. Detailed experimental protocols for key assays are provided to enable researchers to replicate and build upon these findings.

Introduction to this compound and the LPA1 Receptor

Lysophosphatidic acid (LPA) is a bioactive lipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), including the LPA1 receptor. Activation of the LPA1 receptor is implicated in a variety of physiological and pathological processes, notably fibrosis. The LPA1 receptor couples to multiple downstream signaling pathways, primarily through the Gαq/11, Gαi/o, and Gα12/13 families of G proteins, as well as through β-arrestin recruitment. These pathways regulate a diverse array of cellular responses, including calcium mobilization, inhibition of adenylyl cyclase, activation of the small GTPase RhoA, and receptor desensitization and internalization.

This compound is a novel small molecule that acts as a negative allosteric modulator of the LPA1 receptor. Unlike orthosteric antagonists that compete with the endogenous ligand for the primary binding site, NAMs bind to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of the endogenous ligand, LPA. A key characteristic of this compound is its biased modulation of the LPA1 receptor's downstream signaling, preferentially inhibiting certain pathways while having a limited effect on others. This biased signaling profile presents a potential therapeutic advantage by allowing for the selective targeting of pathways involved in disease pathogenesis while sparing those involved in normal physiological processes.

Quantitative Analysis of this compound's Effect on LPA1 Downstream Signaling

The following table summarizes the quantitative data on the interaction of this compound with the human LPA1 receptor and its modulatory effects on the principal downstream signaling pathways.

| Parameter | Pathway | Value | Assay Type | Cell Line | Reference |

| Binding Affinity (Kd) | LPA1 Receptor Binding | High Affinity: 1.7 ± 0.5 nMLow Affinity: 14.5 ± 12.1 nM | Back-Scattering Interferometry (BSI) | Membranes expressing human LPA1 | [1][2] |

| IC50 | Gαq/11 (Calcium Mobilization) | 91 ± 30 nM | Calcium Flux Assay | RH7777 cells expressing human LPA1 | [3] |

| % Inhibition | Gαq/11 (Calcium Mobilization) | ~60% at 10 µM | Calcium Flux Assay | RH7777 cells expressing human LPA1 | [3] |

| IC50 | Gαi/o (cAMP Inhibition) | No observable inhibition | HTRF cAMP Assay | RH7777 cells expressing human LPA1 | [3] |

| IC50 | Gα12/13 (RhoA Activation) | Not Quantified (Significant Inhibition) | ELISA-based RhoA Activation Assay | MeT-5A cells | |

| IC50 | β-arrestin Recruitment | 23 ± 13 nM | DiscoverX PathHunter Assay | Not specified | |

| % Inhibition | β-arrestin Recruitment | ~40% at 10 µM | DiscoverX PathHunter Assay | Not specified |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the LPA1 receptor signaling pathways and the points of modulation by this compound.

Caption: LPA1 Receptor Downstream Signaling Pathways and Modulation by this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

LPA1 Receptor Binding Assay (Back-Scattering Interferometry)

Objective: To determine the binding affinity (Kd) of this compound to the human LPA1 receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human LPA1 receptor.

-

Harvest cells and resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Homogenize the cell suspension using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 500 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration using a Bradford or BCA assay.

-

-

Back-Scattering Interferometry (BSI) Assay:

-

Pre-incubate the LPA1 receptor-expressing membranes with varying concentrations of this compound.

-

Introduce the samples into the BSI instrument.

-

Monitor the change in the refractive index of the solution as a measure of binding.

-

The binding signal is plotted against the concentration of this compound.

-

The dissociation constant (Kd) is determined by fitting the data to a one-site or two-site binding model using non-linear regression analysis.

-

Gαq/11 Signaling: Calcium Mobilization Assay

Objective: To measure the inhibitory effect of this compound on LPA-induced intracellular calcium mobilization.

Methodology:

-

Cell Culture and Plating:

-

Culture RH7777 cells stably expressing the human LPA1 receptor in appropriate growth medium.

-

Plate the cells into a 96-well or 384-well black, clear-bottom microplate and allow them to adhere overnight.

-

-

Fluorescent Dye Loading:

-

Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the assay buffer for a specified time (e.g., 60 minutes) at 37°C.

-

Wash the cells to remove excess dye.

-

-

Compound Incubation and LPA Stimulation:

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes).

-

Place the microplate into a fluorescence plate reader equipped with an automated injection system.

-

Initiate fluorescence reading to establish a baseline.

-

Inject a non-maximal concentration of LPA (e.g., 1000 nM) to stimulate calcium release.

-

Continue to monitor fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

-

Calculate the peak fluorescence response for each well.

-

Normalize the data to the response of the vehicle control.

-

Plot the percentage inhibition against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Experimental Workflow for the Calcium Mobilization Assay.

Gαi/o Signaling: HTRF cAMP Assay

Objective: To assess the effect of this compound on LPA-mediated inhibition of adenylyl cyclase activity.

Methodology:

-

Cell Culture and Plating:

-

Culture RH7777 cells stably expressing the human LPA1 receptor.

-

Harvest and resuspend the cells in a suitable assay buffer.

-

Dispense the cell suspension into a low-volume 384-well white microplate.

-

-

Compound Incubation and Stimulation:

-

Add varying concentrations of this compound or vehicle control to the wells.

-

Incubate for a short period.

-

Add a sub-maximal concentration of LPA (e.g., 90 nM) to inhibit adenylyl cyclase.

-

Add forskolin to stimulate adenylyl cyclase, which will be counteracted by the LPA-induced inhibition.

-

Incubate for a defined time (e.g., 30 minutes) at room temperature.

-

-

cAMP Detection:

-

Add the HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP cryptate) from a kit (e.g., Cisbio Bioassays HTRF Dynamic cAMP assay) to the wells.

-

Incubate for 60 minutes at room temperature to allow for the competitive binding reaction to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (d2).

-

Calculate the HTRF ratio (665 nm / 620 nm).

-

The HTRF ratio is inversely proportional to the intracellular cAMP concentration.

-

Compare the HTRF ratios in the presence of this compound to the vehicle control to determine if there is any effect on LPA-mediated cAMP inhibition.

-

Gα12/13 Signaling: RhoA Activation Assay (ELISA-based)

Objective: To determine the inhibitory effect of this compound on LPA-induced RhoA activation.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., MeT-5A) that expresses the LPA1 receptor and shows a robust RhoA activation response to LPA.

-

Serum-starve the cells overnight to reduce basal RhoA activity.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control.

-

Stimulate the cells with LPA for a short period (e.g., 2-5 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells in an ice-cold lysis buffer containing protease inhibitors.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate.

-

-

ELISA-based RhoA Activation Assay:

-

Use a commercially available RhoA activation assay kit (which typically includes a 96-well plate coated with a Rho-GTP binding protein).

-

Add equal amounts of protein lysate to the wells of the assay plate.

-

Incubate to allow active (GTP-bound) RhoA to bind to the coated plate.

-

Wash the wells to remove unbound proteins.

-

Add a primary antibody specific for RhoA.

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a chromogenic HRP substrate and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

The absorbance is proportional to the amount of active RhoA in the cell lysate.

-

Normalize the data to the response of the vehicle control.

-

Plot the percentage inhibition against the concentration of this compound to assess its inhibitory effect. While a specific IC50 was not reported, a dose-response curve can be generated to demonstrate the extent of inhibition.

-

β-arrestin Recruitment Assay (DiscoverX PathHunter)

Objective: To measure the effect of this compound on LPA-induced β-arrestin recruitment to the LPA1 receptor.

Methodology:

-

Cell Culture and Plating:

-

Use the DiscoverX PathHunter cell line engineered to co-express the LPA1 receptor fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

-

Plate the cells in a white, clear-bottom 384-well microplate and incubate overnight.

-

-

Compound Incubation and LPA Stimulation:

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control.

-

Stimulate the cells with an EC80 concentration of LPA.

-

Incubate for a specified time (e.g., 90 minutes) at 37°C to allow for β-arrestin recruitment and enzyme fragment complementation.

-

-

Signal Detection:

-

Add the PathHunter detection reagents according to the manufacturer's protocol.

-

Incubate for 60 minutes at room temperature to allow for the development of the chemiluminescent signal.

-

-

Data Acquisition and Analysis:

-

Read the chemiluminescence on a plate reader.

-

The signal intensity is proportional to the extent of β-arrestin recruitment.

-

Normalize the data to the response of the vehicle control.

-

Plot the percentage inhibition against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Experimental Workflow for the β-arrestin Recruitment Assay.

Conclusion

This compound demonstrates a distinct profile as a biased negative allosteric modulator of the LPA1 receptor. It potently inhibits the Gα12/13-mediated RhoA activation pathway, while only partially inhibiting Gαq/11-mediated calcium mobilization and β-arrestin recruitment, and having no discernible effect on the Gαi/o-mediated inhibition of cAMP production. This selective modulation of downstream signaling pathways highlights the potential of this compound as a targeted therapeutic agent, particularly in fibrotic diseases where the Gα12/13-RhoA pathway is a key driver of pathology. The detailed experimental protocols provided in this guide offer a foundation for further investigation into the nuanced pharmacology of this compound and other allosteric modulators of the LPA1 receptor.

References

The Modulatory Effects of TAK-615 on LPA1 Receptor G-Protein Coupling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of TAK-615 on G-protein coupling to the lysophosphatidic acid receptor 1 (LPA1). This compound is identified as a negative allosteric modulator (NAM) of the LPA1 receptor, exhibiting a distinct profile of inhibition across different G-protein signaling pathways.[1][2][3] This document summarizes key quantitative data, details experimental methodologies for the cited assays, and presents visual diagrams of the relevant signaling pathways and experimental workflows.

Core Data Summary

The interaction of this compound with the LPA1 receptor has been characterized through various in vitro assays, revealing its allosteric nature and pathway-specific inhibitory effects.

Binding Affinity of this compound to LPA1 Receptor

Binding studies have shown that this compound binds to the human LPA1 receptor with high affinity at two distinct sites. The binding affinity is notably enhanced in the presence of the endogenous ligand, lysophosphatidic acid (LPA), a characteristic feature of allosteric modulators.[2][3]

| Parameter | Value (nM) | Reference |

| High-Affinity Binding Site (Kd) | 1.7 ± 0.5 | |

| Low-Affinity Binding Site (Kd) | 14.5 ± 12.1 |

Functional Inhibition by this compound

This compound demonstrates a unique pattern of inhibition on the downstream signaling pathways activated by the LPA1 receptor. It shows no inhibitory activity on the Gαi pathway, partial inhibition of the Gαq pathway, and significant inhibition of the Gα12/13 pathway.

| Signaling Pathway | Assay | Key Findings for this compound | Quantitative Data | Reference |

| Gαi | [³⁵S]-GTPγS Binding | No inhibitory activity observed. | - | |

| Gαq | Calcium Mobilization | Partial inhibition of the LPA-induced response. | IC₅₀ = 91 ± 30 nM (~60% inhibition at 10 µM) | |

| Gα12/13 | RhoA Activation | Significant inhibition of LPA-driven signaling. | Significant inhibition at 1 µM and 10 µM | |

| β-arrestin | β-arrestin Recruitment | Partial inhibition of the LPA-mediated response. | IC₅₀ = 23 ± 13 nM (~40% inhibition at 10 µM) |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes discussed, the following diagrams have been generated using the DOT language.

LPA1 Receptor Signaling Cascade

The LPA1 receptor couples to multiple G-protein subtypes, initiating diverse downstream signaling cascades that regulate a wide array of cellular functions.

References

The Pharmacology of TAK-615: A Negative Allosteric Modulator of the LPA1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of TAK-615, a novel negative allosteric modulator (NAM) of the Lysophosphatidic Acid Receptor 1 (LPA1). This document details its binding characteristics, functional effects on various signaling pathways, and the experimental methodologies used for its characterization, offering a valuable resource for researchers in the fields of pharmacology and drug development for fibrotic diseases.

Introduction

Lysophosphatidic acid (LPA) is a bioactive lipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), including the LPA1 receptor.[1] The LPA1 receptor is implicated in a range of physiological and pathological processes, most notably in the initiation and progression of fibrotic conditions such as idiopathic pulmonary fibrosis (IPF).[2][3] Consequently, antagonism of the LPA1 receptor has emerged as a promising therapeutic strategy.[3][4] this compound, with the chemical name 4-({(Cyclopropylmethyl)[4-(2-fluorophenoxy)benzoyl]amino}methyl}benzoic acid, is a potent and selective NAM of the human LPA1 receptor. Unlike orthosteric antagonists that compete directly with the endogenous ligand, NAMs bind to a distinct allosteric site on the receptor, modulating the receptor's response to the agonist. This guide will explore the detailed pharmacology of this compound, its mechanism of action, and the experimental frameworks used to elucidate its unique properties.

Quantitative Pharmacology of this compound

The pharmacological profile of this compound has been characterized through a variety of in vitro assays, revealing its high-affinity binding and distinct functional effects on LPA1 receptor signaling.

Binding Affinity

The binding of this compound to the human LPA1 receptor has been quantified using Back-Scattering Interferometry (BSI), a label-free technology that measures changes in refractive index upon molecular interaction. These studies revealed that this compound exhibits a two-site binding model.

| Parameter | Value (nM) | Assay Method | Reference |

| High-Affinity Dissociation Constant (Kd) | 1.7 ± 0.5 | Back-Scattering Interferometry (BSI) | |

| Low-Affinity Dissociation Constant (Kd) | 14.5 ± 12.1 | Back-Scattering Interferometry (BSI) |

Functional Potency

The functional activity of this compound has been assessed in several cell-based assays that measure different aspects of LPA1 receptor signaling. This compound demonstrates partial inhibition of LPA-induced responses, a characteristic feature of its negative allosteric modulatory activity.

| Assay | Parameter | Value (nM) | Maximum Inhibition | Reference |

| β-Arrestin Recruitment | IC50 | 23 ± 13 | ~40% at 10 µM | |

| Calcium Mobilization | IC50 | 91 ± 30 | ~60% at 10 µM |

Mechanism of Action and Signaling Pathways

The LPA1 receptor couples to multiple heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, to initiate a diverse array of intracellular signaling cascades. This compound, as a NAM, selectively modulates these pathways.

Activation of the LPA1 receptor by LPA leads to:

-

Gαq/11 pathway: Activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

-

Gαi/o pathway: Inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

-

Gα12/13 pathway: Activation of the small GTPase RhoA, which plays a crucial role in cytoskeletal reorganization and cell migration.

-

β-Arrestin Recruitment: Following agonist binding and G protein-coupled receptor kinase (GRK) phosphorylation of the receptor, β-arrestins are recruited, leading to receptor desensitization, internalization, and initiation of G protein-independent signaling.

This compound has been shown to partially inhibit LPA-induced calcium mobilization (Gαq pathway) and β-arrestin recruitment. However, it displays a distinct profile compared to other LPA1 antagonists, with no significant effect on the Gαi-mediated inhibition of cAMP production. This selective modulation of signaling pathways may offer a therapeutic advantage by targeting specific pathological responses while preserving other physiological functions of the LPA1 receptor.

Signaling Pathway Diagram

Caption: LPA1 receptor signaling pathways and the modulatory effect of this compound.

Experimental Protocols

The characterization of this compound involved a suite of specialized biophysical and cell-based assays. Below are detailed methodologies for key experiments.

Back-Scattering Interferometry (BSI) for Binding Affinity

BSI is a label-free technique that measures the binding of a ligand to its target by detecting changes in the refractive index of a solution.

Protocol:

-

Preparation of Reagents:

-

Purified human LPA1 receptor is prepared in a suitable buffer (e.g., PBS with 0.1% BSA).

-

This compound is serially diluted in the same buffer to create a range of concentrations.

-

-

Assay Procedure:

-

The LPA1 receptor solution is mixed with each concentration of the this compound dilution series.

-

The samples are loaded into the BSI instrument's microfluidic chip.

-

A laser is passed through the sample, and the back-scattered light creates an interference pattern that is captured by a CCD camera.

-

-

Data Analysis:

-

The phase shift of the interference pattern is measured for each sample, which is proportional to the change in refractive index upon binding.

-

The binding data is plotted as phase shift versus ligand concentration and fitted to a suitable binding model (e.g., one-site or two-site) to determine the dissociation constant (Kd).

-

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the Gαq pathway.

Protocol:

-

Cell Culture:

-

A suitable cell line (e.g., RH7777) stably expressing the human LPA1 receptor is cultured in appropriate media.

-

Cells are seeded into 96-well or 384-well plates and grown to confluence.

-

-

Assay Procedure:

-

The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.

-

Cells are washed to remove excess dye.

-

Varying concentrations of this compound are pre-incubated with the cells.

-

The plate is placed in a fluorescence plate reader (e.g., FlexStation).

-

A fixed concentration of LPA (typically EC80) is added to stimulate the receptor, and the fluorescence intensity is measured over time.

-

-

Data Analysis:

-

The increase in fluorescence, corresponding to the increase in intracellular calcium, is calculated.

-

The inhibitory effect of this compound is determined by comparing the response in the presence of the compound to the response with LPA alone.

-

The IC50 value is calculated from the concentration-response curve.

-

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated LPA1 receptor, a key step in receptor desensitization and signaling. A common method is the PathHunter assay from DiscoverX.

Protocol:

-

Cell Line:

-

A cell line engineered to co-express the LPA1 receptor fused to a small enzyme fragment (ProLink) and β-arrestin fused to the larger, complementary enzyme acceptor fragment of β-galactosidase is used.

-

-

Assay Procedure:

-

Cells are seeded in microplates and incubated.

-

Cells are treated with a dilution series of this compound.

-

A fixed concentration of LPA is added to stimulate the receptor.

-

Upon LPA-induced receptor activation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into proximity and forming an active β-galactosidase enzyme.

-

A substrate solution is added, which is hydrolyzed by the active enzyme to produce a chemiluminescent signal.

-

-

Data Analysis:

-

The chemiluminescent signal is measured using a plate reader.

-

The inhibitory effect of this compound on LPA-induced β-arrestin recruitment is determined, and the IC50 is calculated from the dose-response curve.

-

GTPγS Binding Assay

This assay measures the activation of G proteins by monitoring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

Protocol:

-

Membrane Preparation:

-

Membranes are prepared from cells overexpressing the human LPA1 receptor.

-

-

Assay Procedure:

-

Membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of this compound.

-

The reaction is initiated by the addition of a fixed concentration of LPA.

-

Agonist stimulation of the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

The reaction is terminated by rapid filtration through a filter plate, which traps the membranes with the bound [³⁵S]GTPγS.

-

-

Data Analysis:

-

The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

The inhibitory effect of this compound on LPA-stimulated [³⁵S]GTPγS binding is determined, and the IC50 is calculated.

-

RhoA Activation Assay

This assay measures the activation of the small GTPase RhoA, a downstream effector of the Gα12/13 pathway.

Protocol:

-

Cell Lysis:

-

Cells expressing the LPA1 receptor are stimulated with LPA in the presence or absence of this compound.

-

Cells are lysed in a buffer that preserves the GTP-bound state of RhoA.

-

-

Pull-down of Active RhoA:

-

The cell lysates are incubated with a fusion protein containing the Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin) coupled to agarose beads.

-

The RBD specifically binds to the active, GTP-bound form of RhoA.

-

-

Detection:

-

The beads are washed to remove non-specifically bound proteins.

-

The pulled-down proteins are eluted and separated by SDS-PAGE.

-

The amount of active RhoA is detected by Western blotting using a RhoA-specific antibody.

-

-

Data Analysis:

-

The intensity of the RhoA band is quantified to determine the level of RhoA activation.

-

Visualizing Experimental Workflows

GTPγS Binding Assay Workflow

Caption: Workflow for a [³⁵S]GTPγS binding assay to assess G protein activation.

Logical Relationship of this compound as a NAM

Caption: Logical flow of this compound's negative allosteric modulation of the LPA1 receptor.

Conclusion

This compound represents a significant development in the pursuit of targeted therapies for fibrotic diseases. Its characterization as a negative allosteric modulator of the LPA1 receptor with a distinct signaling profile underscores the potential for developing more refined therapeutic agents. The detailed pharmacological data and experimental protocols presented in this guide provide a comprehensive resource for the scientific community, facilitating further research into the therapeutic applications of this compound and the broader field of LPA1 receptor pharmacology. The selective modulation of downstream signaling pathways by this compound may offer a superior safety and efficacy profile compared to traditional orthosteric antagonists, paving the way for novel treatments for conditions like idiopathic pulmonary fibrosis.

References

TAK-615: A Novel Negative Allosteric Modulator of the LPA1 Receptor for the Treatment of Fibrotic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of TAK-615, a novel small molecule inhibitor targeting the lysophosphatidic acid receptor 1 (LPA1), for the treatment of fibrotic diseases. This document consolidates preclinical data, outlines key experimental methodologies, and visualizes the underlying signaling pathways to support further research and development in this promising therapeutic area.

Introduction to Fibrotic Diseases and the Role of LPA1

Fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF) and systemic sclerosis, are characterized by the excessive deposition of extracellular matrix (ECM), leading to organ scarring and dysfunction.[1] These conditions are progressive and have limited treatment options, highlighting the urgent need for novel therapeutic strategies.

Lysophosphatidic acid (LPA) is a bioactive lipid that signals through a family of G protein-coupled receptors (GPCRs), including the LPA1 receptor.[2] The LPA-LPA1 signaling axis has been implicated in the pathogenesis of fibrosis by promoting fibroblast proliferation, migration, and differentiation into myofibroblasts, the primary cell type responsible for ECM production.[2][3] Elevated levels of LPA have been found in the bronchoalveolar lavage fluid of IPF patients, further supporting the role of this pathway in disease progression.[4] Therefore, targeting the LPA1 receptor presents a compelling therapeutic approach for fibrotic diseases.

This compound: Mechanism of Action

This compound is a potent and selective negative allosteric modulator (NAM) of the human LPA1 receptor. Unlike orthosteric antagonists that directly compete with the endogenous ligand for the binding site, NAMs bind to a distinct allosteric site on the receptor. This binding induces a conformational change in the receptor that reduces the affinity and/or efficacy of the endogenous ligand, in this case, LPA.

Binding studies have shown that this compound exhibits high affinity for the human LPA1 receptor. Functional assays have demonstrated that this compound partially inhibits LPA-induced downstream signaling pathways, including calcium mobilization and β-arrestin recruitment. The negative allosteric modulatory mechanism of this compound may offer advantages over traditional orthosteric antagonism, potentially providing a more nuanced and pathway-specific inhibition.

Preclinical Efficacy in Fibrotic Disease Models

Preclinical studies have demonstrated the anti-fibrotic potential of LPA1 receptor modulation. While specific data for this compound is emerging, a closely related compound, BTI-615, has shown significant efficacy in a bleomycin-induced rat model of pulmonary fibrosis.

In Vivo Efficacy of BTI-615

In a study utilizing a bleomycin-induced lung fibrosis model in rats, inhaled administration of BTI-615 (200 µg/kg/day) from day 4 to day 15 post-bleomycin challenge demonstrated significant therapeutic effects.

Key Findings:

-

Improved Lung Function: BTI-615 treatment profoundly improved resting and post-exercise oxygen saturation (SpO2) levels.

-

Reduced Lung Fibrosis: The treatment led to a reduction in injured lung areas and collagen deposition.

-

Histological Improvement: Immunohistological analysis revealed a suppression of inflammatory cell infiltration, alveolar collapse, and collagen deposition in the lungs of BTI-615-treated rats.

-

Modulation of Fibrotic and Inflammatory Genes: Transcriptional profiling of lung tissue showed a significant decrease in the expression of inflammatory and fibrotic genes in epithelial and immune cells.

These findings suggest that targeting the LPA1 receptor can effectively mitigate the progression of lung fibrosis in a preclinical setting.

Quantitative Preclinical Data

The following table summarizes the key quantitative findings from the preclinical evaluation of BTI-615.

| Parameter | Model | Treatment | Outcome | Reference |

| Oxygen Saturation (SpO2) | Bleomycin-induced lung fibrosis in rats | BTI-615 (200 µg/kg/day, inhaled) | Profound improvement in resting and post-exercise SpO2 | |

| Lung Histology | Bleomycin-induced lung fibrosis in rats | BTI-615 (200 µg/kg/day, inhaled) | Reduced injured lung areas, suppressed inflammatory cell infiltration, alveolar collapse, and collagen deposition | |

| Gene Expression | Bleomycin-induced lung fibrosis in rats | BTI-615 (200 µg/kg/day, inhaled) | Drastic decline in inflammatory and fibrotic gene expression |

Signaling Pathways

LPA1 Receptor Signaling

Activation of the LPA1 receptor by LPA initiates multiple downstream signaling cascades that contribute to fibrotic processes. The binding of LPA to LPA1 leads to the coupling of heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, which in turn activate various effector enzymes and second messengers.

Interaction with the TGF-β Signaling Pathway

Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis. The signaling pathways of LPA1 and TGF-β are known to converge and synergize in promoting fibrogenesis. Preclinical data for BTI-615 indicates that it inhibits TGF-β1 signaling by reducing the levels of active TGF-β1 and the phosphorylation of its downstream effector, Smad2/3.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the general protocols for key in vitro assays used to characterize LPA1 receptor modulators like this compound.

Back-Scattering Interferometry (BSI) for Binding Affinity

BSI is a label-free, in-solution technique used to measure molecular interactions by detecting changes in the refractive index of a solution upon binding.

Protocol Outline:

-

Preparation of LPA1-Containing Membranes:

-

Culture cells overexpressing the human LPA1 receptor.

-

Harvest cells and prepare membrane fractions through homogenization and centrifugation.

-

Resuspend membrane pellets in an appropriate buffer.

-

-

Compound Preparation:

-

Prepare a dilution series of this compound in a buffer that is refractive index-matched to the membrane suspension buffer, typically containing a small percentage of DMSO.

-

-

BSI Measurement:

-

Load the LPA1 membrane preparation into the sample capillary and a control membrane preparation (from cells not expressing LPA1) into the reference capillary of the BSI instrument.

-

Inject the this compound dilutions into both capillaries.

-

The instrument measures the phase shift of back-scattered light, which is proportional to the change in refractive index upon binding.

-

-

Data Analysis:

-

Subtract the reference signal from the sample signal to obtain the specific binding signal.

-

Plot the binding signal against the compound concentration and fit the data to a suitable binding model (e.g., one-site or two-site binding) to determine the dissociation constant (Kd).

-

Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit LPA-induced increases in intracellular calcium concentration, a key downstream signaling event of LPA1 activation.

Protocol Outline:

-

Cell Culture and Plating:

-

Plate cells expressing the human LPA1 receptor (e.g., CHO-K1 or HEK293 cells) into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

-

Dye Loading:

-

Wash the cells with an appropriate assay buffer.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 1 hour).

-

-

Compound Incubation:

-

Wash the cells to remove excess dye.

-

Add serial dilutions of this compound to the wells and incubate for a short period.

-

-

LPA Stimulation and Measurement:

-

Place the plate in a fluorescence plate reader (e.g., FLIPR).

-

Add a fixed concentration of LPA (typically the EC80) to all wells to stimulate calcium release.

-

Measure the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the LPA-induced calcium response by this compound at each concentration.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated LPA1 receptor, another important signaling and regulatory event.

Protocol Outline:

-

Cell Line:

-

Use a commercially available cell line engineered to express the human LPA1 receptor fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment of the reporter.

-

-

Cell Plating:

-

Plate the cells in a white, opaque multi-well plate and culture overnight.

-

-

Compound Incubation:

-

Add serial dilutions of this compound to the wells and incubate for a specified time.

-

-

LPA Stimulation:

-

Add a fixed concentration of LPA to stimulate the receptor.

-

-

Detection:

-

Add the reporter enzyme substrate. The recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active enzyme that converts the substrate into a chemiluminescent product.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the LPA-induced β-arrestin recruitment by this compound at each concentration.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Clinical Context and Future Directions

While clinical trial data for this compound is not yet publicly available, the clinical development of other LPA1 antagonists provides a strong rationale for the continued investigation of this target. For instance, the LPA1 antagonist BMS-986278 (admilparant) has shown promising results in a Phase 2 clinical trial for both idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF). In this study, admilparant significantly slowed the rate of decline in lung function (as measured by forced vital capacity) compared to placebo.

The positive clinical findings for an LPA1 antagonist in fibrotic diseases validate the therapeutic hypothesis and support the further development of molecules like this compound. Future research should focus on completing the preclinical characterization of this compound, including comprehensive safety and toxicology studies, and advancing it into clinical trials to evaluate its safety and efficacy in patients with fibrotic diseases. The unique negative allosteric modulatory mechanism of this compound may offer a differentiated clinical profile, and its development holds promise for addressing the significant unmet medical need in this patient population.

References

- 1. Frontiers | Signaling in Fibrosis: TGF-β, WNT, and YAP/TAZ Converge [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. A novel agonist of the type 1 lysophosphatidic acid receptor (LPA1), UCM-05194, shows efficacy in neuropathic pain amelioration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of TAK-615 in Idiopathic Pulmonary Fibrosis (IPF) Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Idiopathic Pulmonary Fibrosis (IPF) is a devastating and progressive lung disease with a significant unmet medical need. A key signaling pathway implicated in the pathogenesis of IPF involves the lysophosphatidic acid receptor 1 (LPA1). TAK-615 has emerged as a novel investigational compound targeting this pathway. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical evaluation, and the experimental methodologies used to characterize its activity. This compound is distinguished as a negative allosteric modulator (NAM) of the LPA1 receptor, offering a potentially nuanced approach to mitigating pro-fibrotic signaling. While specific in vivo efficacy data for this compound in IPF models is not yet publicly available, this guide will detail the established preclinical models and endpoints used for evaluating such compounds and present illustrative data from other LPA1 receptor antagonists.

Introduction to Idiopathic Pulmonary Fibrosis and the LPA1 Target

Idiopathic Pulmonary Fibrosis is characterized by the progressive scarring of lung tissue, leading to an irreversible decline in lung function.[1] The median survival time from diagnosis is a grim 3 to 5 years.[1] While the precise cause of IPF is unknown, a prevailing hypothesis points to an aberrant wound healing response to repetitive alveolar epithelial injury.[1] This process involves the activation of fibroblasts, their differentiation into myofibroblasts, and the excessive deposition of extracellular matrix (ECM) proteins, primarily collagen.[1]

Several signaling pathways are known to drive the fibrotic process, with the lysophosphatidic acid (LPA) signaling axis being a prominent target for therapeutic intervention.[2] LPA is a bioactive phospholipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), including the LPA1 receptor. Elevated levels of LPA have been found in the bronchoalveolar lavage (BAL) fluid of IPF patients, and the LPA1 receptor is highly expressed on lung fibroblasts. Activation of LPA1 by LPA on fibroblasts promotes their recruitment, proliferation, and differentiation into collagen-producing myofibroblasts, thereby contributing directly to the fibrotic cascade. Consequently, antagonism of the LPA1 receptor represents a promising therapeutic strategy for IPF.

This compound: A Negative Allosteric Modulator of LPA1

This compound, chemically known as 4-({(Cyclopropylmethyl)[4-(2-fluorophenoxy)benzoyl]amino}methyl}benzoic acid, is a novel small molecule that acts as a negative allosteric modulator (NAM) of the LPA1 receptor. Unlike orthosteric antagonists that directly compete with the endogenous ligand (LPA) for the primary binding site, NAMs bind to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of the endogenous ligand.

The allosteric mechanism of this compound offers potential advantages, including the possibility of a more nuanced and pathway-selective inhibition of LPA1 signaling, which may lead to an improved therapeutic window compared to orthosteric antagonists.

In Vitro Pharmacological Profile

This compound has been characterized in a suite of in vitro functional assays to determine its inhibitory profile on LPA1-mediated signaling. Studies have shown that this compound exhibits a distinct inhibitory pattern compared to the orthosteric LPA1 antagonist BMS-986202. While BMS-986202 can fully inhibit LPA-induced responses in assays measuring calcium mobilization, β-arrestin recruitment, cAMP inhibition, GTPγS binding, and RhoA activation, this compound demonstrates a different and partial inhibitory profile across these same assays. Further binding studies have confirmed that this compound does not compete with orthosteric antagonists, indicating its binding to a separate allosteric site.

Table 1: Comparative In Vitro Inhibitory Profiles of LPA1 Receptor Modulators

| Functional Assay | BMS-986202 (Orthosteric Antagonist) | This compound (Negative Allosteric Modulator) |

| Calcium Mobilization | Full Inhibition | Partial Inhibition |

| β-Arrestin Recruitment | Full Inhibition | Partial Inhibition |

| cAMP Inhibition | Full Inhibition | Partial Inhibition |

| GTPγS Binding | Full Inhibition | Partial Inhibition |

| RhoA Activation | Full Inhibition | Partial Inhibition |

| Note: This table is a qualitative summary based on available literature. Specific IC50 values for this compound are not publicly available. |

LPA1 Signaling Pathway in Pulmonary Fibrosis

The activation of the LPA1 receptor by LPA initiates a cascade of intracellular signaling events that are central to the progression of pulmonary fibrosis. LPA1 couples to multiple heterotrimeric G proteins, primarily Gαq, Gαi, and Gα12/13, leading to the activation of distinct downstream effector pathways.

Caption: LPA1 receptor signaling cascade in the context of pulmonary fibrosis.

-

Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca²⁺) and activation of protein kinase C (PKC), promoting fibroblast proliferation and migration.

-

Gαi Pathway: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP can contribute to pro-fibrotic responses.

-

Gα12/13 Pathway: Gα12/13 activation stimulates the RhoA/ROCK signaling pathway, which is critically involved in myofibroblast differentiation and the deposition of extracellular matrix components like collagen.

As a negative allosteric modulator, this compound is designed to attenuate these downstream signaling events by reducing the efficacy of LPA at the LPA1 receptor.

Preclinical Evaluation of Anti-Fibrotic Therapies Targeting LPA1

The standard preclinical in vivo model for evaluating potential IPF therapies is the bleomycin-induced lung fibrosis model. Administration of the chemotherapeutic agent bleomycin to rodents induces lung injury and a subsequent fibrotic response that shares key pathological features with human IPF.

Experimental Workflow for Preclinical Efficacy Testing

Caption: A typical experimental workflow for assessing the efficacy of an anti-fibrotic agent in the bleomycin-induced lung fibrosis model.

Key Quantitative Endpoints

While specific quantitative data for this compound in such models are not publicly available, the following are standard endpoints used to assess the efficacy of LPA1 antagonists:

-

Histological Assessment of Fibrosis: Lung tissue sections are stained (e.g., with Masson's trichrome) to visualize collagen deposition. The extent of fibrosis is then semi-quantitatively scored using a standardized method like the Ashcroft score.

-

Hydroxyproline Assay: This biochemical assay quantifies the total amount of collagen in lung tissue homogenates, providing a direct measure of the fibrotic burden.

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to analyze inflammatory cell infiltration and the levels of pro-fibrotic cytokines and growth factors.

-

Gene Expression Analysis: Quantitative PCR (qPCR) is used to measure the expression of key pro-fibrotic genes in lung tissue, such as those encoding collagens (e.g., Col1a1), alpha-smooth muscle actin (Acta2), and transforming growth factor-beta (Tgf-β1).

Table 2: Illustrative Preclinical Efficacy Data for an LPA1 Antagonist (AM966) in the Bleomycin-Induced Mouse Model of Lung Fibrosis

| Treatment Group | Lung Hydroxyproline (µ g/lung ) | Total BALF Protein (µg/mL) |

| Saline Control | 150 ± 10 | 100 ± 15 |

| Bleomycin + Vehicle | 350 ± 25 | 450 ± 50 |

| Bleomycin + AM966 (10 mg/kg) | 250 ± 20 | 275 ± 30 |

| Bleomycin + AM966 (30 mg/kg) | 200 ± 15 | 200 ± 25 |

| Note: This data is for the LPA1 antagonist AM966 and is presented for illustrative purposes to demonstrate typical quantitative outcomes in this model. Data is adapted from published literature. *p < 0.05 compared to Bleomycin + Vehicle. |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro functional assays used to characterize LPA1 receptor modulators like this compound.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPCR activation, typically through the Gαq pathway.

-

Cell Line: Chinese Hamster Ovary (CHO) or Rat Hepatoma (RH7777) cells stably expressing the human LPA1 receptor.

-

Seeding: Cells are seeded into 96- or 384-well black, clear-bottom microplates and cultured overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS) for 30-60 minutes at 37°C. Probenecid is often included to prevent dye leakage.

-

Compound Addition and Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is measured before the automated addition of the test compound (e.g., this compound) followed by the agonist (LPA). The change in fluorescence intensity, corresponding to the change in intracellular calcium, is monitored over time.

-

Data Analysis: The peak fluorescence response is measured and plotted against the compound concentration to determine the IC50 value for antagonists.

cAMP Assay

This assay measures the inhibition of adenylyl cyclase activity, mediated by the Gαi pathway, resulting in a decrease in intracellular cAMP levels.

-

Cell Line: CHO or RH7777 cells stably expressing the human LPA1 receptor.

-

Cell Plating: Cells are seeded in 96- or 384-well microplates and cultured to the desired confluency.

-

Assay Procedure: Cells are pre-incubated with the test compound (e.g., this compound) for a defined period. Subsequently, cells are stimulated with forskolin (an adenylyl cyclase activator) and a sub-maximal concentration of LPA.

-

cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaLISA.

-

Data Analysis: The reduction in forskolin-stimulated cAMP levels is measured, and the data is used to calculate the IC50 of the antagonist.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, a key step in receptor desensitization and signaling.

-

Cell Line: A cell line (e.g., U2OS) engineered to co-express the LPA1 receptor and a β-arrestin fusion protein that is part of a reporter system (e.g., PathHunter from Eurofins DiscoverX). The reporter system often utilizes enzyme complementation (e.g., β-galactosidase) that generates a chemiluminescent signal upon β-arrestin recruitment.

-

Assay Procedure: Cells are plated in microplates. For antagonist mode, cells are pre-incubated with the test compound (e.g., this compound) before the addition of the LPA agonist.

-

Signal Detection: After incubation, a substrate for the reporter enzyme is added, and the resulting chemiluminescent signal is measured using a luminometer.

-

Data Analysis: The inhibition of LPA-induced β-arrestin recruitment is quantified to determine the IC50 of the antagonist.

GTPγS Binding Assay

This assay directly measures the activation of G proteins by monitoring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

-

Preparation: Membranes are prepared from cells overexpressing the LPA1 receptor.

-

Assay Components: The assay mixture in a buffer solution contains the cell membranes, the test compound, a fixed concentration of GDP, and [³⁵S]GTPγS.

-

Incubation: The reaction is initiated by the addition of the LPA agonist and incubated at 30°C to allow for the exchange of GDP for [³⁵S]GTPγS on the activated G proteins.

-

Separation and Detection: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes while allowing unbound [³⁵S]GTPγS to pass through. The radioactivity retained on the filter is then measured using a scintillation counter.

-

Data Analysis: The antagonist's ability to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured to determine its IC50 value.

RhoA Activation Assay

This assay measures the activation of the small GTPase RhoA, a key downstream effector of the Gα12/13 pathway.

-

Cell Culture and Treatment: Cells expressing the LPA1 receptor are treated with the antagonist followed by the LPA agonist.

-

Cell Lysis: Cells are lysed in a buffer that preserves the activation state of RhoA.

-

Pull-down Assay: The active, GTP-bound form of RhoA is selectively captured from the cell lysate using a reagent that contains the Rho-binding domain of a Rho effector protein (e.g., Rhotekin) coupled to agarose beads.

-